N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S2.C2H2O4/c1-3-21-12-16-15-11(22-12)14-9(19)6-18-4-8(5-18)10-13-7(2)17-20-10;3-1(4)2(5)6/h8H,3-6H2,1-2H3,(H,14,15,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZGRVHFJTREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The ethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: : Nucleophilic substitution reactions can occur at the thiadiazole ring.
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Examples include amines and thiols.
Acids and Bases: : Hydrochloric acid and sodium hydroxide for hydrolysis.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include sulfoxides, sulfones, substituted thiadiazoles, and carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
The compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent activity against various bacterial strains. For instance, a related compound demonstrated notable antibacterial effects against Xanthomonas oryzae and Rhizoctonia solani, suggesting that similar derivatives could provide effective solutions for agricultural pathogens .
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies typically employ MTT assays to evaluate cytotoxicity and have shown varying degrees of effectiveness compared to established chemotherapeutics like doxorubicin .
Computational Studies
Computational modeling plays a critical role in understanding the interactions and efficacy of thiadiazole derivatives. Structure-activity relationship (SAR) studies have been conducted to predict the biological activity of these compounds based on their molecular structure. Computational techniques such as molecular docking simulations can help identify potential binding sites on target proteins, enhancing the design of more effective derivatives .
Agricultural Applications
The antimicrobial properties of thiadiazole derivatives extend to agricultural applications where they can be utilized as fungicides or bactericides. The ability to inhibit plant pathogens can significantly improve crop yields and reduce the reliance on traditional chemical pesticides .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include amidation processes and the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluating a series of thiadiazole derivatives showed that certain compounds exhibited significant inhibition rates against Xanthomonas oryzae at concentrations as low as 100 μg/mL. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy compared to commercial alternatives .
Case Study 2: Anticancer Activity Screening
In a screening of novel thiadiazole derivatives against prostate cancer cell lines, several compounds were identified with IC50 values lower than those of standard treatments. This highlights the potential for developing new anticancer agents derived from thiadiazole structures .
Mechanism of Action
The specific mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate depends on its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or expression. The ethylthio and oxadiazole moieties can play a critical role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxalate salt in the target compound improves aqueous solubility compared to neutral analogues (e.g., 876895-57-7) .
- Metabolic Stability : The 1,2,4-oxadiazole moiety is a bioisostere for ester groups, reducing susceptibility to hydrolysis compared to compounds with ester linkages (e.g., ).
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that incorporates both thiadiazole and oxadiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with an ethylthio group and an oxadiazole moiety attached to an azetidine structure. The presence of sulfur and nitrogen heteroatoms in the ring systems enhances the lipophilicity and biological interactions of the molecule.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. For instance:
- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal : Thiadiazole derivatives have also been noted for their antifungal activity against Candida albicans and other fungal pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. Compounds similar to this compound have shown:
- Cytotoxic Effects : In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanism of Action : The proposed mechanisms include inhibition of DNA synthesis and interference with cell cycle progression .
Anti-inflammatory Activity
Thiadiazole derivatives are recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Thiadiazole Derivative A | Antimicrobial | Effective against E. coli with MIC of 32 µg/mL |
| 2 | Thiadiazole Derivative B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 15 µM |
| 3 | Thiadiazole Derivative C | Anti-inflammatory | Reduced TNF-alpha levels by 40% in vitro |
Research Findings
Recent studies have highlighted the following aspects regarding the biological activity of thiadiazole derivatives:
- Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring significantly affects biological activity. For example, modifications leading to increased lipophilicity often enhance cellular uptake and bioavailability .
- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in disease pathways, further validating their potential as therapeutic agents .
- Toxicity Profiles : Preliminary toxicity assessments indicate that certain derivatives exhibit low cytotoxicity towards normal human cells while maintaining efficacy against tumor cells .
Q & A
Q. What synthetic methodologies are recommended for synthesizing the target compound?
The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Thiadiazole intermediate preparation : React 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in triethylamine under reflux (4 hours), monitored by TLC. Purify via recrystallization (pet-ether) .
- Azetidine-oxadiazole coupling : Use anhydrous potassium carbonate in dry acetone (reflux, 3 hours) to couple the thiadiazole intermediate with 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine. Isolate via ethanol recrystallization .
- Oxalate salt formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for ethylthio (δ ~2.5–3.0 ppm, triplet), azetidine protons (δ ~3.5–4.5 ppm), and oxadiazole carbons (C=O ~160–170 ppm) .
- IR spectroscopy : Confirm amide (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch ~1550 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How are common impurities removed during synthesis?
Q. What storage conditions ensure compound stability?
Store at 2–8°C under inert gas (argon) to prevent oxidation of the ethylthio group. Avoid humidity to prevent oxalate hydrolysis .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological target?
- Software : Use AutoDock Vina or Schrödinger Maestro. Input the X-ray crystal structure (e.g., PDB ID for a kinase target) and optimize ligand protonation states .
- Key interactions : Prioritize hydrogen bonds with azetidine N-atoms and π-π stacking with oxadiazole rings. Compare docking scores (e.g., binding affinity ≤ −8.0 kcal/mol) to known inhibitors .
Q. What in vitro assays evaluate anticancer activity?
- Cytotoxicity : MTT assay (IC50 determination) against HeLa or MCF-7 cells .
- Apoptosis : Caspase-3/7 activation assays (luminescence-based) .
- Selectivity : Compare toxicity in cancer vs. normal cells (e.g., HEK293) .
Q. How can metabolic instability of the ethylthio group be addressed?
- Prodrug design : Replace ethylthio with a methylsulfonyl group for slower hepatic clearance .
- Structural analogs : Synthesize derivatives with cyclopropylthio or trifluoromethylthio groups to enhance metabolic resistance .
Q. What QSAR models guide derivative optimization?
- Descriptors : Include logP (optimal range: 2.0–3.5), topological polar surface area (TPSA ≤ 90 Ų), and H-bond acceptors/donors .
- Validation : Use leave-one-out cross-validation (R² > 0.8) to correlate structural features with IC50 values .
Q. How is X-ray crystallography applied to confirm molecular geometry?
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt selection : Test alternative counterions (e.g., hydrochloride) .
- Nanoformulation : Use PEGylated liposomes (particle size ≤ 200 nm) to enhance bioavailability .
Methodological Notes
- Synthesis Optimization : Adjust stoichiometry (1:1.2 molar ratio for intermediates) and solvent polarity (DMF for sluggish reactions) to improve yields .
- Data Contradictions : If biological activity varies between batches, verify purity (HPLC ≥ 98%) and confirm stereochemistry (circular dichroism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
